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Compound of Interest

Compound Name:
2,7-Dimethyl-1H-indole-4-

carboxylic acid

CAS No.: 1360944-62-2

Cat. No.: B2920397

Get Quote

Strategic Scaffold for Factor XIa Inhibitors & Viral
Capsid Modulators
CAS: 1360944-62-2 Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Role: High-Value

Pharmacophore Intermediate

Executive Summary & Strategic Utility
2,7-Dimethyl-1H-indole-4-carboxylic acid represents a refined structural evolution of the

privileged indole-4-carboxamide scaffold. While simple indole-4-carboxylates are ubiquitous in

early-stage discovery, this specific 2,7-dimethylated analog addresses two critical failure modes

in drug development: metabolic liability and hydrophobic pocket occupancy.

Core Value Proposition
Metabolic Blockade (C2-Methyl): The C2 position of the indole ring is a primary site for

oxidative metabolism (via CYP450-mediated epoxidation or hydroxylation). Methylation here

significantly extends half-life (
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) by sterically and electronically hindering this oxidation.

Hydrophobic Filling (C7-Methyl): In targets like Factor XIa (thrombosis) and HBV Capsid

(hepatitis B), the S1 or hydrophobic sub-pockets often favor lipophilic bulk at the indole C7

position. This methyl group enhances binding affinity (

) through van der Waals interactions that unsubstituted indoles lack.

Vector Control (C4-Carboxyl): The C4-carboxylic acid serves as the orthogonal handle for

amide coupling, directing the pharmacophore into the solvent-exposed region or active site

cleft (e.g., the oxyanion hole in serine proteases).

Chemical Profile & Properties[1][2][3][4][5][6][7]
Property Value / Description Note

Appearance Off-white to pale yellow solid
Light sensitive; store in amber

vials.

Melting Point >210 °C (Decomposition)
High lattice energy due to H-

bonding dimers.

pKa (Calc) ~4.2 (COOH), ~16.5 (NH)

Acidic enough for standard

amide coupling without

protection of NH.

LogP (Calc) 2.8 – 3.1

Optimal lipophilicity for oral

bioavailability (Rule of 5

compliant).

Solubility
DMSO, DMF, MeOH

(Moderate)

Poor solubility in water/DCM;

requires polar aprotic solvents

for reactions.

Synthetic Methodology
The synthesis of 2,7-dimethyl-1H-indole-4-carboxylic acid is non-trivial due to the specific

substitution pattern. The most robust, scalable route utilizes a Modified Fischer Indole

Synthesis or a Palladium-Catalyzed Cyclization.
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Protocol A: The Palladium-Catalyzed Route
(Recommended for Purity)
This route avoids the regio-isomeric mixtures often seen in Fischer syntheses.

Precursors: Methyl 2-amino-4-methylbenzoate, Propyne (or 1-(TMS)propyne).

Step 1: Iodination
Reagents:

,

, EtOH.

Dissolve Methyl 2-amino-4-methylbenzoate (1.0 eq) in ethanol.

Add Silver Sulfate (1.0 eq) and Iodine (1.0 eq) portion-wise at 0°C.

Stir at RT for 2 hours. The iodine selectively directs to the C5 position (ortho to the amino

group, para to the methyl). Correction: For C7-methyl indole, we need the methyl at the ortho

position of the aniline.

Correct Starting Material:Methyl 2-amino-3-methylbenzoate.

Target: Iodination at C6 (ortho to amino).

Filter silver salts, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 2: Sonogashira Coupling
Reagents: Propyne,

, CuI,

, DMF.

Combine iodinated intermediate with Propyne (gas or TMS-propyne liquid) under inert

atmosphere (
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).

Heat to 60°C in a sealed tube for 4-6 hours.

The resulting internal alkyne is the precursor for cyclization.

Step 3: Indole Cyclization & Saponification
Reagents: CuI (cat), DMF, then LiOH/THF/H2O.

Heat the alkyne intermediate in DMF with catalytic CuI at 100°C to induce 5-endo-dig

cyclization, forming the Methyl 2,7-dimethylindole-4-carboxylate.

Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water (1:1) at 50°C for 3 hours.

Acidify with 1M HCl to pH 3 to precipitate the title acid (CAS 1360944-62-2).

Methyl 2-amino-3-methylbenzoate Iodination
(I2, Ag2SO4) Iodo-Intermediate Sonogashira

(Propyne, Pd cat.) Alkynyl Aniline Cyclization
(CuI, DMF, 100°C) Methyl Ester Hydrolysis

(LiOH, then HCl)
2,7-Dimethyl-1H-indole

-4-carboxylic acid

Click to download full resolution via product page

Figure 1: Palladium-catalyzed synthesis route ensuring regioselectivity for the 2,7-dimethyl

pattern.

Applications in Drug Discovery[2][6][8][9]
A. Factor XIa Inhibitors (Thrombosis)
Factor XIa (FXIa) is a prime target for "uncoupled" anticoagulation (preventing thrombosis

without bleeding risk). The S1 pocket of FXIa is hydrophobic.

Mechanism: The indole-4-carboxamide moiety binds to the active site, with the amide NH

forming a hydrogen bond with Gly193 (oxyanion hole) and the carbonyl interacting with

Ser195.

Role of 2,7-Dimethyl:
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7-Methyl: Displaces a conserved water molecule in the S1 pocket, providing an entropic

gain in binding energy.

2-Methyl: Restricts the rotation of the indole core, locking it into the bioactive

conformation.

B. HBV Capsid Assembly Modulators (CAMs)
In Hepatitis B research, heteroaryldihydropyrimidines (HAPs) and related chemotypes often

utilize an indole core.

Mechanism: CAMs bind to the dimer-dimer interface of the HBV core protein (Cp).

Role: The 2,7-dimethylindole moiety acts as a hydrophobic anchor, disrupting the precise

geometry required for viral capsid assembly, leading to aberrant, non-infectious particles.

Experimental Protocols
Analytical Validation (QC)
Before using CAS 1360944-62-2 in library synthesis, validate purity using the following

parameters:

Technique Specification Expected Observation

HPLC >98% Purity

Column: C18, Mobile Phase:

(0.1% TFA) / MeCN gradient.

Retention time ~4.5 min.

1H-NMR
(DMSO-

)

11.2 (s, 1H, NH), 12.5 (s, 1H,

COOH), 7.6 (d, 1H), 6.9 (d,

1H), 2.4 (s, 3H, C2-Me), 2.3 (s,

3H, C7-Me).

LC-MS [M+H]+ = 190.2 Positive mode ESI.

Storage & Handling[10]
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Storage: -20°C is optimal for long-term storage. Stable at 4°C for months.

Safety: Irritant (H315, H319). Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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